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Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzaldehyde oxime

Cat. No.: B3428214 Get Quote

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,4,5-Trimethoxybenzaldehyde Oxime

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insights in

molecular structure.[1][2] For researchers and professionals in drug development and materials science, the ability to unequivocally determine the str

of a synthesized compound is paramount. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 3,4,5-
Trimethoxybenzaldehyde oxime, a key chemical intermediate in the synthesis of various pharmaceuticals and a potent inhibitor of 1-deoxy-D-xylulo

phosphate (DXP) synthase in pathogenic bacteria.[3]

This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to provide a field-proven perspective,

explaining the causal relationships behind experimental choices and spectral features. We will delve into the synthesis of the title compound, establis

validating protocols for NMR sample preparation and data acquisition, and conduct a detailed interpretation of the resulting spectra, grounded in the

fundamental principles of substituent effects on chemical shifts.

Synthesis and Molecular Structure
The reliable synthesis of the analyte is the first step in any characterization workflow. 3,4,5-Trimethoxybenzaldehyde oxime is typically prepared via

straightforward condensation reaction between 3,4,5-Trimethoxybenzaldehyde and a hydroxylamine salt.[3][4] This reaction is a robust and high-yield

method for converting an aldehyde to an oxime.

Experimental Protocol: Synthesis
A well-documented laboratory-scale synthesis involves the following steps[4]:

Reagent Preparation: A solution of 3,4,5-trimethoxybenzaldehyde (e.g., 1 g, 5.1 mmol) in methanol (15 ml) is prepared. A separate mixture of

hydroxylamine sulfate (0.836 g, 5.1 mmol) and an excess of sodium acetate (2.09 g, 25.5 mmol) is made. Sodium acetate acts as a base to neutra

the sulfate and liberate free hydroxylamine.

Reaction: The aldehyde solution is added to the hydroxylamine mixture.

Reflux: The combined reaction mass is refluxed for 4–5 hours until thin-layer chromatography (TLC) indicates the consumption of the starting aldeh

Workup and Isolation: The solvent is removed under reduced pressure (in vacuo). Demineralized water (40 ml) is added to the residue, which is the

cooled to 5–8 °C to precipitate the product.

Purification: The resulting white crystalline solid is collected by filtration.

This protocol provides a self-validating system, as the identity and purity of the product can be confirmed by melting point analysis and the comprehe

NMR analysis detailed below.
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Caption: Workflow for the synthesis of 3,4,5-Trimethoxybenzaldehyde oxime.

NMR Analysis: Experimental Design
The quality and reliability of NMR data are critically dependent on the experimental setup. Choices regarding the solvent and acquisition parameters a

not arbitrary; they are made to optimize resolution, signal-to-noise, and quantitative accuracy.

Protocol: NMR Sample Preparation
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high solubilizing power for moderately polar o

molecules and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm).[5] Alternatively, DMSO-d₆ can be used, which is beneficial for observing

exchangeable protons like the oxime -OH due to its hydrogen-bond accepting nature.[6]

Concentration: Weigh approximately 10-20 mg of the dried oxime product.

Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

Protocol: NMR Data Acquisition
For a standard small molecule like this (M.Wt: 211.21 g/mol ), the following parameters on a 400 or 500 MHz spectrometer are recommended for ach

high-quality spectra.[3][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b3428214?utm_src=pdf-body-img
https://www.benchchem.com/product/b3428214?utm_src=pdf-body
https://www.rsc.org/suppdata/d1/ob/d1ob01401c/d1ob01401c1.pdf
https://api.lib.kyushu-u.ac.jp/opac_download_md/22883/p001.pdf
https://www.benchchem.com/product/b185615
https://www2.chemistry.msu.edu/courses/cem845/FS21/DH%20NMR%20Basics_17.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3428214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter ¹H NMR ¹³C NMR Rationale

Pulse Program Standard 1D (zg30) Proton-decoupled (zgpg30)
Standard, robust sequences for simple

1D acquisition.

Pulse Angle 30-45° 30°

A smaller flip angle allows for a shorter

relaxation delay (d1) without saturating

the signals, increasing experimental

efficiency.[8]

Spectral Width ~12 ppm ~220 ppm

Encompasses the full range of

expected chemical shifts for organic

molecules.[2][7]

Acquisition Time (AQ) ~3-4 s ~1-2 s

Provides good digital resolution

without acquiring excessive noise.[2]

[8]

Relaxation Delay (d1) 1.5-2 s 2 s

Ensures near-complete T1 relaxation

for most nuclei, allowing for reliable

integration in ¹H and better signal

intensity in ¹³C.[8]

Number of Scans (NS) 8-16 256-1024

Sufficient to achieve good signal-to-

noise for ¹H. More scans are needed

for the less sensitive ¹³C nucleus.

digraph "NMR_Workflow" {

graph [nodesep=0.4, ranksep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#20212

edge [fontname="Arial", fontsize=10, color="#5F6368"];

prep [label="Sample Preparation\n(Dissolve in CDCl3)"];

load [label="Insert Sample\n& Lock/Tune/Shim"];

acq_H1 [label="Acquire ¹H Spectrum\n(zg30, NS=8)"];

acq_C13 [label="Acquire ¹³C Spectrum\n(zgpg30, NS=1024)"];

proc [label="Fourier Transform\n& Phase/Baseline Correction"];

analysis [label="Spectral Analysis\n(Peak Picking, Integration,\nAssignment)"];

prep -> load;

load -> acq_H1;

load -> acq_C13;

acq_H1 -> proc;

acq_C13 -> proc;

proc -> analysis;

}

Caption: General workflow for NMR spectral acquisition and analysis.

¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The conversion of the aldehyde to the oxime introduc

distinct changes from the starting material, which features a sharp aldehyde proton singlet around 9.85 ppm.[9][10]
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The key to interpretation lies in understanding how the electron-donating methoxy groups and the electron-withdrawing iminyl group influence the che

shifts of the aromatic and functional group protons.[1]

Click to download full resolution via product page

Caption: Structure of 3,4,5-Trimethoxybenzaldehyde oxime with proton labels.

Table 1: Predicted ¹H NMR Assignments for 3,4,5-Trimethoxybenzaldehyde Oxime (in CDCl₃)

Label
Chemical Shift (δ) ppm
(Predicted)

Multiplicity Integration Assignment & Rationale

Hₐ > 8.5 (variable) Broad Singlet 1H

Oxime -OH: This proton is

acidic and subject to

hydrogen bonding and

chemical exchange, resulting

in a broad signal. Its chemical

shift is highly dependent on

solvent and concentration.[11]

Hₑ ~8.10 Singlet 1H

Iminyl -CH=: This proton is

attached to the sp²-hybridized

carbon of the oxime. It is

deshielded by the

electronegative nitrogen and

is downfield, analogous to the

~8.17 ppm signal in

benzaldehyde oxime.[12]

Hₙ ~6.85 Singlet 2H

Aromatic H-2, H-6: These two

protons are chemically

equivalent due to the

molecule's symmetry. They

are shielded by the strong

electron-donating effect of the

three methoxy groups, shifting

them upfield relative to

unsubstituted benzaldehyde.

[1]

Hₙ ~3.91 Singlet 6H

meta-Methoxy (-OCH₃):

Protons of the two equivalent

methoxy groups at C-3 and C-

5. These appear as a sharp

singlet.

Hₙ ~3.88 Singlet 3H

para-Methoxy (-OCH₃):

Protons of the methoxy group

at C-4. This group is in a

slightly different electronic

environment than the meta-

groups, often resulting in a

distinct chemical shift.
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¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The most dramatic change from the starting aldehyde 

chemical shift of the carbonyl carbon, which moves significantly upfield upon conversion to the oxime C=N carbon.[3][12]

Table 2: Predicted ¹³C NMR Assignments for 3,4,5-Trimethoxybenzaldehyde Oxime (in CDCl₃)

Carbon Chemical Shift (δ) ppm (Predicted) Assignment & Rationale

C₇ ~150.0

Iminyl Carbon (C=NOH): This sp² carbon is

significantly shielded relative to the aldehyde

carbonyl carbon (~191 ppm in the starting material)

but is still downfield due to being double-bonded to

nitrogen.[3][12]

C₄ ~153.5

Aromatic C-4: An ipso-carbon attached to an

electron-donating methoxy group, placing it far

downfield.

C₃, C₅ ~141.0
Aromatic C-3, C-5: Ipso-carbons attached to the

other two methoxy groups. Equivalent by symmetry.

C₁ ~128.0
Aromatic C-1: The ipso-carbon attached to the

oxime group. Its shift is influenced by the C=N bond.

C₂, C₆ ~105.0

Aromatic C-2, C-6: These protonated aromatic

carbons are significantly shielded by the ortho and

para electron-donating methoxy groups.

C₉ ~60.9
para-Methoxy Carbon: The carbon of the methoxy

group at the C-4 position.

C₈, C₁₀ ~56.2

meta-Methoxy Carbons: The carbons of the two

equivalent methoxy groups at the C-3 and C-5

positions.

Conclusion
The structural elucidation of 3,4,5-Trimethoxybenzaldehyde oxime is definitively achieved through the combined application of ¹H and ¹³C NMR

spectroscopy. The ¹H spectrum is characterized by distinct singlets for the iminyl, aromatic, and two types of methoxy protons, with a broad, exchange

signal for the oxime hydroxyl. The ¹³C spectrum confirms the molecular symmetry and is highlighted by the characteristic upfield shift of the iminyl car

~150.0 ppm from its aldehyde precursor's carbonyl signal at ~191 ppm. By employing the robust synthesis and analytical protocols detailed in this gu

researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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